Ethyl 4-(Trifluoromethyl)indole-3-carboxylate
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Overview
Description
Ethyl 4-(Trifluoromethyl)indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry. The trifluoromethyl group attached to the indole ring enhances the compound’s chemical stability and biological activity, making it a valuable molecule for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the metal-free oxidative trifluoromethylation of indoles using sodium trifluoromethanesulfinate (CF₃SO₂Na) as the trifluoromethylating agent . This reaction is carried out under mild conditions, often in the presence of oxidizing agents such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) or butylated hydroxytoluene (BHT).
Industrial Production Methods
Industrial production of Ethyl 4-(Trifluoromethyl)indole-3-carboxylate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(Trifluoromethyl)indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidizing Agents: TEMPO, BHT, and other mild oxidizing agents.
Reducing Agents: Common reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution Reagents: Halogenating agents, sulfonating agents, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can introduce various functional groups to the indole ring.
Scientific Research Applications
Ethyl 4-(Trifluoromethyl)indole-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(Trifluoromethyl)indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to biological receptors, increasing its potency and efficacy. The exact molecular targets and pathways depend on the specific biological activity being studied, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1H-indole-3-carboxylate: Similar structure but lacks the trifluoromethyl group.
4-(Trifluoromethyl)indole: Contains the trifluoromethyl group but lacks the ethyl ester functionality.
Indole-3-acetic acid: A naturally occurring indole derivative with different functional groups.
Uniqueness
Ethyl 4-(Trifluoromethyl)indole-3-carboxylate is unique due to the presence of both the trifluoromethyl group and the ethyl ester functionality. This combination enhances its chemical stability, biological activity, and versatility in various applications compared to similar compounds .
Properties
Molecular Formula |
C12H10F3NO2 |
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Molecular Weight |
257.21 g/mol |
IUPAC Name |
ethyl 4-(trifluoromethyl)-1H-indole-3-carboxylate |
InChI |
InChI=1S/C12H10F3NO2/c1-2-18-11(17)7-6-16-9-5-3-4-8(10(7)9)12(13,14)15/h3-6,16H,2H2,1H3 |
InChI Key |
GNNWEJDUZWCQEA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=CC=CC(=C21)C(F)(F)F |
Origin of Product |
United States |
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